Dehydroglyasperin C

Vue d'ensemble

Description

Dehydroglyasperin C is a prenylated isoflavone isolated from the roots of licorice (Glycyrrhiza uralensis). This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . It is a major bioactive constituent of licorice, which has been used in traditional medicine for centuries.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dehydroglyasperin C can be synthesized through various chemical reactions involving the prenylation of isoflavones. The synthetic route typically involves the use of prenyl bromide and a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out under reflux conditions to achieve the desired prenylated product .

Industrial Production Methods: Industrial production of this compound involves the extraction of licorice roots followed by purification processes. The roots are typically dried, ground, and subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques to isolate this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Dehydroglyasperin C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidative products.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions at the prenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines can be used under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Applications De Recherche Scientifique

Antioxidant Properties

DGC exhibits potent antioxidant activity, which is crucial for its therapeutic potential. Studies have shown that it effectively scavenges free radicals and reduces oxidative stress in various cell types.

- Research Findings : In a study comparing the antioxidant activities of several phenylflavonoids, DGC demonstrated the highest free radical scavenging capacity in human hepatoma HepG2 cells, significantly suppressing lipid peroxidation and hydrogen peroxide-induced reactive oxygen species (ROS) production .

| Compound | Ferric Reducing Activity | DPPH Scavenging Activity | Lipid Peroxidation Inhibition |

|---|---|---|---|

| This compound | High | Strong | Significant |

| Other Phenylflavonoids | Moderate | Moderate | Moderate |

Anti-Photoaging Effects

DGC has been identified as a potential agent for combating photoaging. Its mechanism involves the inhibition of matrix metalloproteinases (MMPs), which are enzymes that degrade collagen and contribute to skin aging.

- Case Study : A study on human keratinocytes (HaCaT cells) indicated that DGC treatment inhibited UVB-mediated MMP expression by suppressing ROS generation and MAPK signaling pathways . This suggests its utility in skincare formulations aimed at reducing UV-induced skin damage.

Cancer Chemoprevention

DGC has shown promise in cancer prevention through its ability to inhibit neoplastic transformations and modulate key signaling pathways involved in cancer progression.

- Research Findings : In JB6 P+ mouse epidermal cells, DGC suppressed TPA-induced activation of AP-1 and NF-κB transcription factors, which are critical for cell transformation processes associated with cancer . This indicates its potential role as a chemopreventive agent.

Cardiovascular Protection

The compound also displays protective effects against cardiovascular diseases by inhibiting smooth muscle cell proliferation and migration, which are pivotal in vascular remodeling.

- Research Findings : In human aortic smooth muscle cells, DGC significantly reduced PDGF-induced proliferation and migration without cytotoxicity. It blocked cell cycle progression and downregulated key cyclins involved in cell division . Furthermore, in animal models, DGC reduced neointimal formation following vascular injury .

Neuroprotective Effects

Emerging research highlights DGC's neuroprotective properties, suggesting its application in treating neurodegenerative diseases.

- Case Study : Preliminary studies indicate that DGC may protect neuronal cells from oxidative stress-induced damage, although further research is necessary to elucidate the underlying mechanisms.

Anti-Inflammatory Activity

DGC has been recognized for its anti-inflammatory properties, making it a candidate for treating various inflammatory conditions.

Mécanisme D'action

Dehydroglyasperin C exerts its effects through multiple molecular targets and pathways:

Antioxidant Activity: It scavenges reactive oxygen species and upregulates phase 2 detoxifying enzymes.

Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B and mitogen-activated protein kinases.

Anticancer Activity: It directly inhibits kinases such as MKK4 and phosphoinositide 3-kinase, leading to the suppression of cell proliferation and induction of apoptosis

Comparaison Avec Des Composés Similaires

Dehydroglyasperin C is compared with other prenylated isoflavones such as:

- Isoangustone A

- Glyasperin A

- Glyasperin B

Uniqueness: this compound stands out due to its potent antioxidant and anticancer activities. It has a unique prenylated structure that enhances its biological activity compared to other similar compounds .

Activité Biologique

Dehydroglyasperin C (DGC), a prominent phenylflavonoid derived from Glycyrrhiza uralensis (licorice), has garnered significant attention for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of DGC, supported by various research findings, case studies, and data tables.

Antioxidant Activity

DGC exhibits potent antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Research indicates that DGC demonstrates superior free radical scavenging abilities compared to other licorice-derived compounds.

- Ferric Reducing Antioxidant Power : DGC showed strong ferric reducing activity and effectively scavenged various free radicals, including DPPH and ABTS radicals. In human hepatoma HepG2 cells, it significantly suppressed hydrogen peroxide-induced reactive oxygen species (ROS) production .

| Compound | Ferric Reducing Activity | DPPH Scavenging Activity | ABTS Scavenging Activity |

|---|---|---|---|

| This compound | High | High | High |

| Dehydroglyasperin D | Moderate | Moderate | Moderate |

| Isoangustone A | Low | Low | Low |

Cardiovascular Protection

DGC's role in cardiovascular health is particularly noteworthy. Studies have demonstrated that it can inhibit the proliferation and migration of human aortic smooth muscle cells (HASMC) induced by platelet-derived growth factor (PDGF), which is implicated in atherosclerosis.

- Mechanism of Action : DGC treatment led to a dose-dependent decrease in PDGF-induced cell proliferation and DNA synthesis without cytotoxic effects. It inhibited the phosphorylation of key signaling molecules such as PDGF receptor-b, AKT, and ERK1/2, crucial for cell cycle progression and migration .

- In Vivo Studies : In a rat model of vascular injury, DGC significantly reduced neointimal formation and preserved luminal diameter compared to controls, suggesting its potential therapeutic application in preventing cardiovascular diseases .

Anti-Cancer Properties

DGC has shown promise as a chemopreventive agent against cancer through various mechanisms:

- Cell Transformation Inhibition : Research indicates that DGC suppresses TPA-induced neoplastic transformation in JB6 P+ mouse epidermal cells by inhibiting MKK4 and PI3K pathways. This inhibition was linked to decreased activation of transcription factors AP-1 and NF-κB .

- Cytotoxic Effects : DGC exhibited cytotoxic effects against various cancer cell lines. Its ability to induce cell cycle arrest and apoptosis in prostate cancer cells has been documented, highlighting its potential as an anticancer therapeutic .

Immunomodulatory Effects

DGC also possesses immunomodulatory properties. It has been shown to enhance IL-7 expression in intestinal epithelial cells while suppressing the proliferation of certain cancer cell lines, indicating its dual role in promoting immune responses while exerting anticancer effects .

Case Studies

Several studies have explored the biological activity of DGC:

- Study on Antioxidant Activity : A study demonstrated that DGC effectively reduced lipid peroxidation in rat tissues and human hepatoma cells exposed to oxidative stress .

- Cardiovascular Study : In vitro experiments showed that DGC could block PDGF-induced cell cycle progression from G0/G1 to S phase by downregulating cyclins and CDKs involved in cell division .

- Cancer Prevention Study : The compound was found to inhibit TPA-induced COX-2 expression and associated signaling pathways in skin cancer models, suggesting its potential as a preventive agent against skin carcinogenesis .

Propriétés

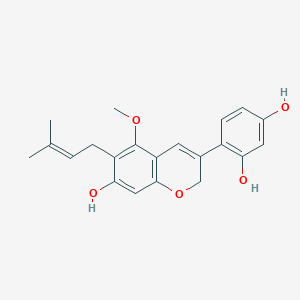

IUPAC Name |

4-[7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)-2H-chromen-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-12(2)4-6-16-19(24)10-20-17(21(16)25-3)8-13(11-26-20)15-7-5-14(22)9-18(15)23/h4-5,7-10,22-24H,6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACNRZUVCUEUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OCC(=C2)C3=C(C=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199331-35-6 | |

| Record name | Dehydroglyasperin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199331356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROGLYASPERIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80H8MSZ44I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.